molecular formula C16H18N2O3 B2725116 N1-(2-(furan-3-yl)ethyl)-N2-(4-methylbenzyl)oxalamide CAS No. 1428371-02-1

N1-(2-(furan-3-yl)ethyl)-N2-(4-methylbenzyl)oxalamide

Cat. No.: B2725116
CAS No.: 1428371-02-1
M. Wt: 286.331
InChI Key: PYAWKSJQEPEKFU-UHFFFAOYSA-N
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Description

N1-(2-(furan-3-yl)ethyl)-N2-(4-methylbenzyl)oxalamide is a synthetic organic compound that features a furan ring and a benzyl group connected through an oxalamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(furan-3-yl)ethyl)-N2-(4-methylbenzyl)oxalamide typically involves the reaction of 2-(furan-3-yl)ethylamine with 4-methylbenzylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of oxalyl chloride. The general reaction scheme is as follows:

    Step 1: Preparation of the intermediate by reacting 2-(furan-3-yl)ethylamine with oxalyl chloride.

    Step 2: Coupling of the intermediate with 4-methylbenzylamine to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, ensuring high yield and purity. The use of automated reactors and stringent control of reaction parameters would be essential to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(furan-3-yl)ethyl)-N2-(4-methylbenzyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The oxalamide linkage can be reduced to form amine derivatives.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Furan derivatives such as furan-2,5-dicarboxylic acid.

    Reduction: Amine derivatives such as N1-(2-(furan-3-yl)ethyl)-N2-(4-methylbenzyl)amine.

    Substitution: Substituted benzyl derivatives depending on the electrophile used.

Scientific Research Applications

N1-(2-(furan-3-yl)ethyl)-N2-(4-methylbenzyl)oxalamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-(furan-3-yl)ethyl)-N2-benzyl oxalamide
  • N1-(2-(furan-3-yl)ethyl)-N2-(4-chlorobenzyl)oxalamide
  • N1-(2-(furan-3-yl)ethyl)-N2-(4-methoxybenzyl)oxalamide

Uniqueness

N1-(2-(furan-3-yl)ethyl)-N2-(4-methylbenzyl)oxalamide is unique due to the presence of the 4-methylbenzyl group, which may impart distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development.

Properties

IUPAC Name

N-[2-(furan-3-yl)ethyl]-N'-[(4-methylphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-12-2-4-13(5-3-12)10-18-16(20)15(19)17-8-6-14-7-9-21-11-14/h2-5,7,9,11H,6,8,10H2,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYAWKSJQEPEKFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C(=O)NCCC2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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